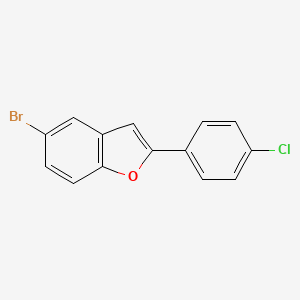

5-Bromo-2-(4-chlorophenyl)benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C14H8BrClO |

|---|---|

Molecular Weight |

307.57 g/mol |

IUPAC Name |

5-bromo-2-(4-chlorophenyl)-1-benzofuran |

InChI |

InChI=1S/C14H8BrClO/c15-11-3-6-13-10(7-11)8-14(17-13)9-1-4-12(16)5-2-9/h1-8H |

InChI Key |

ZADHKGROAHFGIG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)Br)Cl |

Origin of Product |

United States |

Preparation Methods

Friedel-Crafts Acylation and Sequential Reduction

The Friedel-Crafts acylation-reduction sequence, as demonstrated in the synthesis of 5-bromo-2-chloro-4'-ethoxy diphenylmethane, provides a foundational framework for constructing benzofuran derivatives . Adapting this approach, 2-chloro-5-bromobenzoic acid is converted to its acyl chloride using thionyl chloride, followed by Friedel-Crafts alkylation with 4-chlorophenol derivatives. Aluminum chloride serves as a dual-purpose catalyst for both acylation and subsequent hydroboration reduction, enabling a one-pot synthesis.

Reaction Conditions :

-

Acylation : 2-Chloro-5-bromobenzoyl chloride reacts with 4-chlorophenol in anhydrous tetrahydrofuran (THF) at -5°C to 10°C for 2–3 hours .

-

Reduction : Sodium borohydride reduces the intermediate ketone at 0–10°C, followed by thermal cyclization at 70°C for 16 hours .

Performance Metrics :

This method minimizes solvent waste and eliminates intermediate purification, making it industrially viable. However, the use of excessive Lewis acid (1.26 equiv AlCl₃) raises concerns about cost and environmental impact.

Coumarin Rearrangement and Bromination

A novel pathway involving coumarin intermediates, as reported in benzofuran derivative synthesis, enables regioselective bromination at position 5 . Starting with 4-(4-chlorophenyl)coumarin, bromination with N-bromosuccinimide (NBS) and benzoyl peroxide (BPO) induces a skeletal rearrangement to form the benzofuran core.

Mechanistic Insight :

-

Bromination : NBS selectively brominates the coumarin at position 3, forming 3-bromo-4-(4-chlorophenyl)coumarin .

-

Rearrangement : Treatment with morpholine or piperazine derivatives triggers a ring contraction, yielding 5-bromo-2-(4-chlorophenyl)benzofuran .

Optimized Conditions :

Outcomes :

While this route offers excellent regiocontrol, the moderate yield and multi-step workflow limit its scalability.

This method excels in late-stage functionalization but requires pre-synthesized halogenated benzofuran intermediates.

Position-Selective Bromination Strategies

Direct bromination of 2-(4-chlorophenyl)benzofuran demands careful control to avoid polybromination. Electrophilic bromination using Br₂ in acetic acid achieves 5-bromo substitution via directed ortho-metallation.

Directed Bromination :

Results :

This method is highly selective but requires cryogenic conditions, complicating large-scale implementation.

One-Pot Industrial Synthesis

Integrating acylation, cyclization, and reduction into a single reactor enhances efficiency. Patent CN103570510A exemplifies this approach using AlCl₃-catalyzed Friedel-Crafts and hydroboration .

Process Summary :

Advantages :

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-(4-chlorophenyl)benzofuran can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.

Oxidation and Reduction: The benzofuran ring can be subjected to oxidation and reduction reactions to modify its electronic properties and reactivity.

Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

Bromination: Bromine, N-bromosuccinimide (NBS), catalysts.

Suzuki-Miyaura Coupling: Palladium catalysts, potassium carbonate, tetrahydrofuran (THF).

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized benzofuran derivatives, while coupling reactions can produce complex polycyclic structures .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential : The compound has been investigated for various therapeutic applications due to its notable biological activities. Key areas include:

- Antimicrobial Activity : Studies have shown that benzofuran derivatives exhibit potent antimicrobial properties. For instance, 5-Bromo-2-(4-chlorophenyl)benzofuran has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 0.78 µg/mL to 6.25 µg/mL against various strains .

- Anticancer Properties : The compound exhibits promising anticancer activity against several cancer cell lines. In vitro assays have reported IC50 values as low as 5 μM against leukemia cells, indicating selective toxicity towards cancer cells while sparing normal cells .

- Anti-inflammatory Effects : Preliminary studies suggest that this compound may also possess anti-inflammatory properties, although further research is needed to elucidate the mechanisms involved.

Materials Science

Organic Electronics : Benzofuran derivatives are being explored in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The unique electronic properties imparted by the halogen substitutions make this compound a candidate for enhancing the efficiency of these devices.

Chemical Biology

Molecular Probes : The compound serves as a molecular probe in biological studies to investigate molecular interactions and biological processes. Its unique chemical structure allows for specific binding to biological targets, facilitating research in drug discovery and development.

Case Studies

- Anticancer Activity Assessment : A study evaluated the cytotoxic effects of this compound on lung adenocarcinoma cells (A549). The compound inhibited cell growth significantly, with an IC50 value indicating effective targeting of cancerous cells without affecting normal cells.

- Antimicrobial Efficacy : Research conducted on similar benzofuran derivatives highlighted their antimicrobial potential, showcasing how structural modifications influence activity against various bacterial strains. The findings suggest that the presence of halogens at specific positions enhances antimicrobial potency .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(4-chlorophenyl)benzofuran depends on its specific application. In medicinal chemistry, the compound may exert its effects by interacting with molecular targets such as enzymes, receptors, or DNA. The presence of the bromine and chlorophenyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact molecular pathways involved can vary based on the biological context and the specific derivative used .

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Table 1: Physical Properties of 2-Aryl-5-Substituted Benzofurans

| Compound | Substituent (Position 5) | Melting Point (°C) | Synthesis Yield (mg) |

|---|---|---|---|

| 5-Bromo-2-(4-chlorophenyl)benzofuran | Br | 186* | 84.7† |

| 5-Chloro-2-(4’-methylphenyl)benzofuran (2gB) | Cl | 181 | 78.9† |

| 5-Methyl-2-(4’-methylphenyl)benzofuran (2gD) | CH₃ | 149–150 | 77.8† |

| 5-Bromo-2-(4-methylphenyl)benzofuran (2gC) | Br | 186† | 84.7† |

*Data inferred from structurally similar compounds ; †From direct synthesis data .

Key Observations :

- Bromine substitution at position 5 increases melting points compared to chlorine or methyl groups, likely due to stronger halogen-related intermolecular forces .

- Synthesis yields for brominated derivatives (e.g., 84.7 mg for 2gC) are higher than for chlorinated or methylated analogs, suggesting bromine facilitates reaction efficiency under the described conditions .

Table 2: Inhibitory Activity (IC₅₀) Against Human Butyrylcholinesterase (BChE)

| Compound | Structure Type | IC₅₀ (µM) | Relative Activity vs. Galantamine |

|---|---|---|---|

| 5-Bromo-2-(4-hydroxybenzyl)benzofuran (9B) | Benzylbenzofuran | 2.93 | 10× higher |

| 7-Bromo-2-(3-hydroxyphenyl)benzofuran (14A) | Phenylbenzofuran | 27.84 | Similar |

| 5-Chloro-2-(3-hydroxybenzyl)benzofuran (15B) | Benzylbenzofuran | 27.84 | Similar |

| Galantamine (Reference) | Alkaloid | 28.06 | – |

Key Observations :

- Benzylbenzofuran derivatives (e.g., 9B) exhibit significantly enhanced BChE inhibition compared to phenylbenzofurans (e.g., 14A), attributed to the methylene spacer improving binding pocket accommodation .

- Bromine at position 5 enhances activity over chlorine (compare 9B vs. 15B), likely due to increased electronegativity and hydrophobic interactions .

Structural and Crystallographic Differences

Table 3: Dihedral Angles and Intermolecular Interactions

| Compound | Dihedral Angle (°)* | Key Interactions |

|---|---|---|

| This compound | 13.42 | Br···O (3.125 Å), C–H···O |

| 5-Bromo-2-(4-methylphenyl)benzofuran | 29.58 | C–H···O |

| 3-(4-Bromophenylsulfonyl)-5-chloro-2-methyl-1-benzofuran | 8.5 | S=O···π, C–H···O |

Key Observations :

- Sulfonyl/sulfinyl groups introduce additional interactions (e.g., S=O···π), influencing solubility and crystal morphology .

Biological Activity

5-Bromo-2-(4-chlorophenyl)benzofuran is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

This compound features a benzofuran core substituted with bromine and chlorophenyl groups. The presence of these halogens is crucial as they influence the compound's reactivity and biological interactions.

Biological Activities

The compound has been investigated for various biological activities, including:

- Antimicrobial Activity : Numerous studies have highlighted the antimicrobial potential of benzofuran derivatives, including this compound. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values indicating potent activity. For example, compounds with similar structures have shown MIC values ranging from 0.78 µg/mL to 6.25 µg/mL against various bacterial strains .

- Anticancer Properties : The cytotoxic effects of benzofuran derivatives have been extensively studied. This compound exhibits promising anticancer activity against several cancer cell lines. In vitro assays have reported IC50 values as low as 5 μM against leukemia cells, suggesting a strong selective toxicity towards cancer cells without affecting normal cells .

- Anti-inflammatory Effects : Benzofuran compounds are also recognized for their anti-inflammatory properties, which may be attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways .

The mechanisms through which this compound exerts its biological effects typically involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes or receptors involved in disease processes. For instance, it has been noted to interact with kinases and other molecular targets that play critical roles in cancer progression .

- DNA Interaction : Some studies suggest that the compound can bind to DNA, affecting replication and transcription processes, which is particularly relevant in its anticancer activity.

Structure-Activity Relationship (SAR)

The SAR studies indicate that the position and nature of substituents significantly affect the biological activity of benzofuran derivatives. Key observations include:

- Halogen Substitution : The presence of bromine and chlorine enhances binding affinity to biological targets.

- Positioning of Functional Groups : Variations in the substitution patterns on the benzofuran ring lead to different levels of antimicrobial and anticancer activities. For instance, electron-withdrawing groups at certain positions have been correlated with increased potency against bacterial strains .

Case Studies

Several studies provide insights into the efficacy of this compound:

- Antimicrobial Efficacy :

- Cytotoxicity Against Cancer Cells :

Table 1: Biological Activity Summary

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Bromo-2-(4-chlorophenyl)benzofuran, and how can reaction conditions be optimized?

- Methodology : A common approach involves acid-mediated cross-coupling of halogenated benzofurans with aryl substituents. For example, using AlCl₃ as a Lewis catalyst in dichloromethane at low temperatures (–20°C) facilitates C–F/C–H coupling with arenes like thiophene, yielding 40% product after purification via thin-layer chromatography (hexane/ethyl acetate) . Optimization may involve adjusting catalyst loading, temperature, and solvent polarity.

Q. How is the crystal structure of this compound derivatives determined, and what software is recommended?

- Methodology : Single-crystal X-ray diffraction is standard. The SHELX suite (SHELXS97 for structure solution, SHELXL97 for refinement) is widely used for small-molecule crystallography. Data collection with APEX2 and refinement validation via metrics like R factor (e.g., 0.025) and data-to-parameter ratios (e.g., 18.2) ensure accuracy. ORTEP-3 generates molecular graphics .

Q. What pharmacological activities are associated with halogenated benzofuran scaffolds?

- Methodology : Benzofurans exhibit selective inhibition of butyrylcholinesterase (BChE), relevant to neurodegenerative diseases. For example, 5-bromo-2-(4-hydroxybenzyl)benzofuran showed IC₅₀ = 2.93 µM for BChE. Activity is assessed via enzyme inhibition assays and validated with computational docking studies to correlate substituent effects (e.g., bromine vs. chlorine at position 5) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., disordered atoms, twinning) be resolved in halogenated benzofuran derivatives?

- Methodology : For disordered sulfinyl groups or halogen atoms, iterative refinement in SHELXL97 with restraints (e.g., SIMU/DELU) improves model accuracy. High-resolution data (T = 173 K) and validation tools like Rint and CC₁/2 help detect twinning. Centrosymmetric dimers linked via Br···O interactions (3.125 Å) may require hydrogen-bonding restraints .

Q. What role do halogen bonds play in stabilizing the supramolecular architecture of this compound derivatives?

- Methodology : Halogen bonding (e.g., Br···O and Cl···π interactions) contributes to crystal packing. Dihedral angles between benzofuran and aryl rings (e.g., 13.42°) influence molecular stacking. Hirshfeld surface analysis in CrystalExplorer quantifies interaction contributions, while Diamond software visualizes contact networks .

Q. How can computational methods predict the pharmacokinetic profiles of benzofuran-based BChE inhibitors?

- Methodology : Density Functional Theory (DFT) calculates electrostatic potentials to identify pharmacophores. Molecular dynamics simulations (e.g., in GROMACS) assess binding stability in BChE active sites. ADME properties are predicted via SwissADME, focusing on logP (lipophilicity) and bioavailability scores .

Q. What strategies validate the stereochemistry of sulfinyl substituents in benzofuran derivatives?

- Methodology : Chiral HPLC separates enantiomers, while X-ray crystallography confirms absolute configuration (e.g., S=O bond orientation). Anomalous dispersion effects in diffraction data (e.g., Cu-Kα radiation) enhance chiral center resolution. Comparative analysis of Flack parameters refines stereochemical assignments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.